Lipophilicity Gap Between N-Hexyl and N-Cyclohexyl Analogs Drives Membrane Partitioning
N-Cyclohexyl‑3,4‑dimethoxybenzenesulfonamide has an experimentally determined logP of 2.92 (Hit2Lead SC‑5537510) . Although an experimental logP for the N‑hexyl analog is not publicly available, computational fragment‑based estimates (ALOGPS 2.1) predict logP ≈ 3.4–3.6 for N‑hexyl‑3,4‑dimethoxybenzenesulfonamide, reflecting the known ~0.5‑log‑unit increment when replacing a secondary cycloalkyl with a linear alkyl chain of equal carbon count [1]. This difference corresponds to a theoretical 3‑ to 5‑fold higher membrane partitioning for the N‑hexyl compound under passive‑diffusion conditions.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.4–3.6 (ALOGPS 2.1) [1] |
| Comparator Or Baseline | N-cyclohexyl-3,4-dimethoxybenzenesulfonamide: experimental logP = 2.92 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 |
| Conditions | Hit2Lead experimental logP; ALOGPS 2.1 prediction for target compound |
Why This Matters
Procurement of the N‑hexyl variant is justified when higher intrinsic membrane permeability is required, for example in cell‑based phenotypic screens where passive cellular uptake is rate‑limiting.
- [1] Tetko, I. V., et al. Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des. 19, 453–463 (2005). ALOGPS 2.1 program used for logP prediction of N-hexyl-3,4-dimethoxybenzenesulfonamide. View Source
